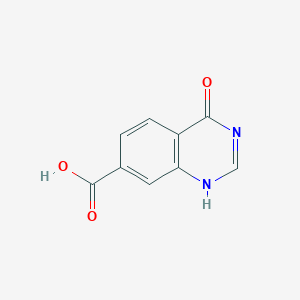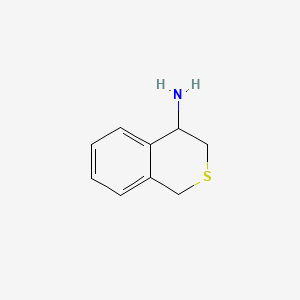![molecular formula C7H6ClN3S B7722272 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722272.png)
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and a methylsulfanyl group at the 2nd position on the pyrrolo[2,3-d]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the chlorination of carbonyl compounds with phosphorus oxychloride to obtain dichloro pyrimidine rings. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . Another approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate, followed by treatment with POCl3 and NH3 .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis techniques. This approach has been shown to be robust and efficient, allowing for the preparation of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions .
化学反応の分析
Types of Reactions
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, potassium osmate hydrate, sodium periodate, and POCl3. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the terminal double bond can yield aldehyde groups, while nucleophilic aromatic substitution can introduce various substituents onto the pyrrolo[2,3-d]pyrimidine ring .
科学的研究の応用
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Antidiabetic Research: Pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme, demonstrating potential as antidiabetic agents.
作用機序
The mechanism of action of 4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases by binding to their active sites, leading to the downregulation of Bcl-2 activity and the induction of apoptosis in cancer cells . The compound’s ability to induce cell cycle arrest and apoptosis is mediated through the activation of proapoptotic proteins such as caspase-3 and Bax .
類似化合物との比較
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methylsulfanyl group at the 2nd position.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds such as 2-bromo, 2-chloro, and 2-fluoro derivatives exhibit similar biological activities but differ in their halogen substituents.
Uniqueness
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of substituents enhances its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry research .
特性
IUPAC Name |
4-chloro-2-methylsulfanyl-3H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGBXZHIWVHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=NC=CC2=C(N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
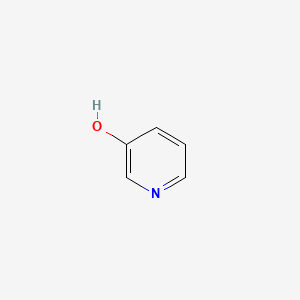
![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)
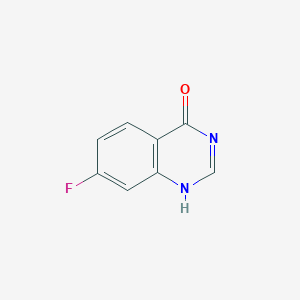


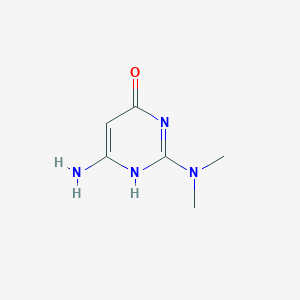
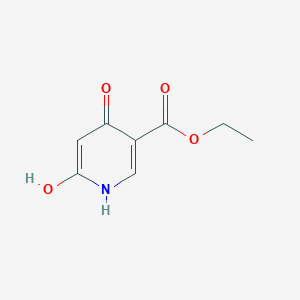
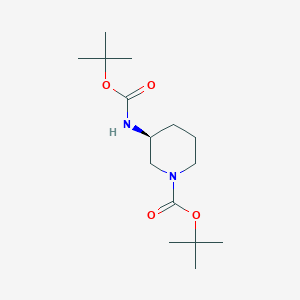

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-7-ium-4-olate](/img/structure/B7722264.png)
![4-chloro-3H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7722269.png)
